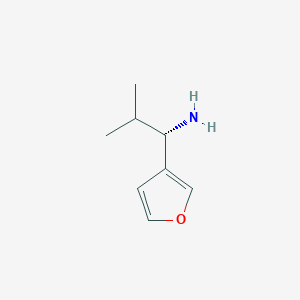
(1S)-1-(3-Furyl)-2-methylpropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-Furyl)-2-methylpropylamine is an organic compound characterized by the presence of a furan ring and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Furyl)-2-methylpropylamine typically involves the reaction of 3-furanmethanol with a suitable amine source under specific conditions. One common method is the reductive amination of 3-furanmethanol using a reducing agent such as sodium cyanoborohydride in the presence of an amine source like methylamine. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(1S)-1-(3-Furyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated furan derivatives.
科学研究应用
(1S)-1-(3-Furyl)-2-methylpropylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-(3-Furyl)-2-methylpropylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1S)-1-(2-Furyl)-3-(methylamino)propoxy-2-methoxy-1-naphthyl hydrogen sulfate
- (1S,2R,4aS,8aS)-1-[2-(3-Furyl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxodecahydro-2-naphthalenyl acetate
Uniqueness
(1S)-1-(3-Furyl)-2-methylpropylamine is unique due to its specific structural features, such as the position of the furan ring and the presence of the amine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
(1S)-1-(furan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
InChI 键 |
YXKNHVDHEMUHQT-QMMMGPOBSA-N |
手性 SMILES |
CC(C)[C@@H](C1=COC=C1)N |
规范 SMILES |
CC(C)C(C1=COC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















